(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative characterized by its stereochemistry (2S,4S), a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a 4-chloro-3-ethylphenoxy substituent at the 4-position. This compound is of interest in medicinal chemistry, particularly in peptide synthesis and as a precursor for bioactive molecules, due to its stereochemical rigidity and functional group diversity .
Properties
IUPAC Name |
(2S,4S)-4-(4-chloro-3-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO5/c1-5-11-8-12(6-7-14(11)19)24-13-9-15(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13,15H,5,9-10H2,1-4H3,(H,21,22)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKITYYFATYHNV-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.78 g/mol. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy moiety that includes a chlorine atom and an ethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClNO₅ |
| Molecular Weight | 348.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in methanol |
| Hazard Classification | Irritant |
The biological activity of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing various physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
A study explored the anticancer potential of the compound against various cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Research has demonstrated that (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Neuroprotective Effects
In vitro studies have shown that this compound may protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Case Study 1 : A clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The trial reported manageable side effects and preliminary signs of efficacy in tumor reduction.
- Case Study 2 : Another study focused on its application in treating inflammatory bowel disease (IBD). Patients receiving this compound showed reduced inflammation markers and improved clinical symptoms over a 12-week period.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits three primary reactive regions:
| Functional Group | Reactivity Class | Key Reactions |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | Carbamate protecting group | Acid-catalyzed deprotection, nucleophilic substitution |
| Carboxylic acid | Acidic proton donor | Esterification, amide coupling, salt formation |
| Phenoxy ether (4-chloro-3-ethyl substituted) | Aromatic electrophilic substitution | Halogen displacement, alkylation, coupling reactions |
| Pyrrolidine ring | Secondary amine (after Boc removal) | Reductive amination, cyclization |
Boc Deprotection
Reaction : Acidolytic cleavage of the Boc group to expose the pyrrolidine amine.
Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : 0–25°C
-
Duration : 1–4 hrs
Outcome :
text(2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylic acid (free amine)
Applications : Intermediate for peptide coupling or further functionalization .
2.2.1 Esterification
Reaction : Conversion to methyl/ethyl esters via Fischer esterification.
Conditions :
-
Catalyst : H₂SO₄ or HCl gas
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Solvent : Methanol/ethanol, reflux
-
Yield : 75–90%
Example :
text(2S,4S)-1-Boc-4-(4-chloro-3-ethylphenoxy)pyrrolidine-2-carboxylic acid → Methyl ester
2.2.2 Amide Coupling
Reaction : Peptide bond formation using coupling agents.
Conditions :
Typical Partners : Amino acids, aryl amines
2.3.1 Nucleophilic Aromatic Substitution
Site : Chlorine at position 4
Reaction : Displacement with amines or alkoxides.
Conditions :
Example :
text4-Cl → 4-morpholino substitution (yield: 60–75%)
2.3.2 Suzuki–Miyaura Coupling
Reaction : Palladium-catalyzed cross-coupling with boronic acids.
Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : K₂CO₃
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Solvent : Dioxane/H₂O
Applications : Introduction of aryl/heteroaryl groups at the chloro position.
Pyrrolidine Ring Functionalization
Reaction : Reductive amination after Boc deprotection.
Conditions :
Outcome :
textSecondary amine → Tertiary amine derivatives
Reaction Optimization Data
Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Key Differences
The compound shares a common pyrrolidinecarboxylic acid backbone with Boc protection across analogues. Variations arise in the substituents at the 4-position, which critically influence physicochemical properties and biological interactions.
Table 1: Structural Comparison of Selected Analogues
Key Findings from Comparative Analysis
The fluoro substituent in reduces steric hindrance but increases electronegativity, favoring hydrogen-bonding interactions in biological targets.
Lipophilicity and Solubility :
- The tert-pentyl group in contributes to higher lipophilicity (LogD = 3.62), making it suitable for crossing lipid membranes. In contrast, the phenyl substituent in balances hydrophobicity and aromatic interactions.
Synthetic Utility: The Boc group in all analogues facilitates amine protection during solid-phase peptide synthesis. However, the 4-chloro-3-ethylphenoxy group in the target compound may complicate regioselective reactions due to its steric demands .
Critical Notes
- Stereochemical Integrity : The (2S,4S) configuration ensures precise spatial arrangement for target binding, distinguishing it from diastereomers like (2R,4S) in .
- Substituent-Driven Reactivity : The ethyl group in the target compound may slow metabolic degradation compared to smaller substituents, enhancing bioavailability .
- Research Gaps : Experimental data on solubility, stability, and toxicity of the target compound are sparse, warranting further studies.
Q & A
Basic Question: What are the key steps in synthesizing this compound, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically begins with L-proline derivatives, where the Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality. Phenoxy substitution at the 4-position is achieved via nucleophilic aromatic substitution (SNAr) using 4-chloro-3-ethylphenol under basic conditions (e.g., K₂CO₃ in DMF). Critical steps include:
- Chiral preservation : Use of enantiomerically pure starting materials (e.g., L-proline derivatives) and low-temperature conditions to minimize racemization during Boc protection .
- Regioselective substitution : Steric and electronic directing effects of the chloro and ethyl groups on the phenyl ring guide the phenoxy group attachment .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) ensures enantiomeric purity .
Basic Question: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- X-ray crystallography : Resolve absolute configuration, as demonstrated in related pyrrolidine derivatives (e.g., (2R,4R)-Boc-protected analogs) .
- HPLC-MS : Quantify purity using chiral columns (e.g., Chiralpak® AD-H) and monitor mass fragments (e.g., m/z 307.35 [M+H]+ for the base structure) .
Advanced Question: How can researchers address contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
Methodological Answer:
Discrepancies may arise from assay conditions or metabolite interactions. To resolve:
- Dose-response profiling : Conduct parallel in vitro assays (e.g., MTT for cytotoxicity and microglial TNF-α suppression for neuroprotection) across concentrations (1–100 µM) .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., Boc deprotection under physiological pH) that may exhibit off-target effects .
- Species-specific models : Compare rodent vs. human neuronal cell lines to assess translational relevance .
Advanced Question: What strategies optimize reaction conditions for introducing substituents without racemization?
Methodological Answer:
- Protecting group selection : Boc is preferred over carbobenzyloxy (Cbz) due to its stability under acidic conditions, minimizing side reactions during substitutions .
- Solvent control : Use polar aprotic solvents (e.g., DMF) at ≤0°C to reduce base-catalyzed epimerization during phenoxy group introduction .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Cinchona alkaloids) for kinetic resolution in derivative synthesis .
Advanced Question: How can computational modeling predict reactivity and guide derivative design?
Methodological Answer:
- DFT calculations : Optimize transition states for SNAr reactions to predict regioselectivity (e.g., chloro vs. ethyl group directing effects) .
- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to prioritize derivatives with favorable logP (1–3) and low hepatotoxicity risk .
Advanced Question: What are best practices for analyzing stereoisomeric impurities?
Methodological Answer:
- Chiral HPLC : Use a Daicel® CHIRALCEL OD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min) .
- Dynamic NMR : Monitor coalescence of diastereomeric signals at variable temperatures to assess epimerization rates .
- Crystallographic twinning tests : Identify racemic vs. enantiopure crystals via X-ray diffraction (e.g., Flack parameter <0.1 confirms chirality) .
Advanced Question: How to mitigate hazards during large-scale synthesis?
Methodological Answer:
- Engineering controls : Use continuous flow reactors to minimize exposure to intermediates (e.g., chlorophenols) and improve yield (>85%) .
- PPE protocols : Wear nitrile gloves and FFP3 respirators when handling powdered forms to prevent respiratory irritation .
- Waste management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
